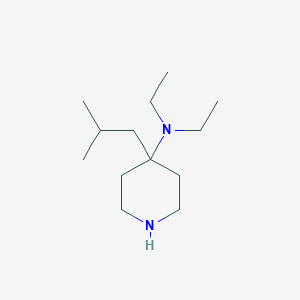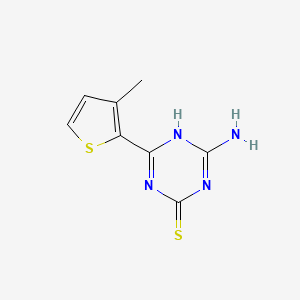
4-Amino-6-(3-methylthiophen-2-YL)-1,3,5-triazine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a methylthiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with thiourea and ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong bases such as sodium hydroxide are often used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the triazine ring can interact with nucleic acids, affecting their stability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-(2-thienyl)-1,3,5-triazine-2-thiol: Similar structure but with a different thiophene substitution.
4-Amino-6-(3-methylphenyl)-1,3,5-triazine-2-thiol: Similar structure but with a phenyl group instead of a thiophene moiety.
4-Amino-6-(3-methylfuran-2-yl)-1,3,5-triazine-2-thiol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the methylthiophene moiety, which can impart specific electronic and steric properties to the compound. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H8N4S2 |
|---|---|
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
2-amino-6-(3-methylthiophen-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H8N4S2/c1-4-2-3-14-5(4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |
InChI-Schlüssel |
KAEFJJCGEQPMRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C2=NC(=S)N=C(N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


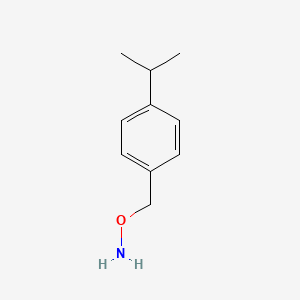

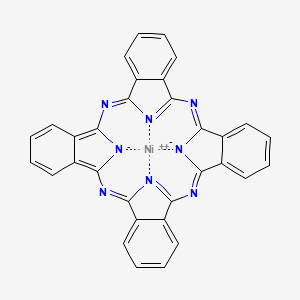
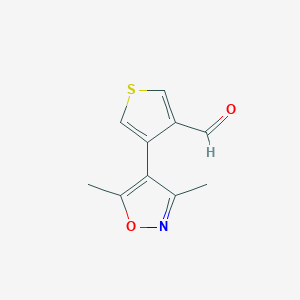
![N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide](/img/structure/B13154774.png)

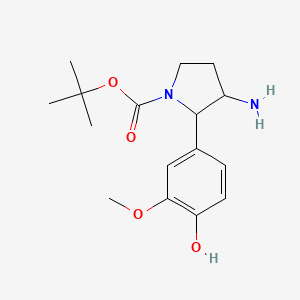
![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)



![3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B13154809.png)
![6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
